

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

molecular weight

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

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An In-Depth Technical Guide to **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** (CAS: 57213-30-6): Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** is a specialized aromatic compound that embodies this principle. It features three key functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group, making it a highly versatile intermediate for complex molecular synthesis.

This technical guide offers a comprehensive overview of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**, detailing its physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its expected spectroscopic signature, and its potential applications as a strategic building block in research and drug development.

Physicochemical and Computational Properties

The fundamental properties of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** are summarized below. These data are critical for its handling, reaction setup, and computational modeling.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |
|--------------------|--|-----------|
| CAS Number | 57213-30-6 | [3] |
| Molecular Formula | C ₇ H ₄ F ₃ NO ₃ | [3] |
| Molecular Weight | 207.11 g/mol | [3] |
| Purity | ≥98% | [3] |
| Storage Conditions | Store at room temperature | [3] |

Table 2: Computational Chemistry Data

| Property | Value | Reference |
|---------------------------------------|----------------------|-----------|
| Topological Polar Surface Area (TPSA) | 52.37 Å ² | [3] |
| LogP (calculated) | 2.3353 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |

Synthesis and Mechanistic Insights

While specific synthesis procedures for this exact molecule are not widely published, a logical and robust synthetic route can be designed based on established principles of organic chemistry, particularly the reactions of substituted benzenes. The proposed pathway involves the electrophilic nitration of 1-(difluoromethoxy)-4-fluorobenzene.

Causality of Experimental Choice: The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In this case, the activating -OCHF₂ group will primarily direct the incoming electrophile (the nitronium ion,

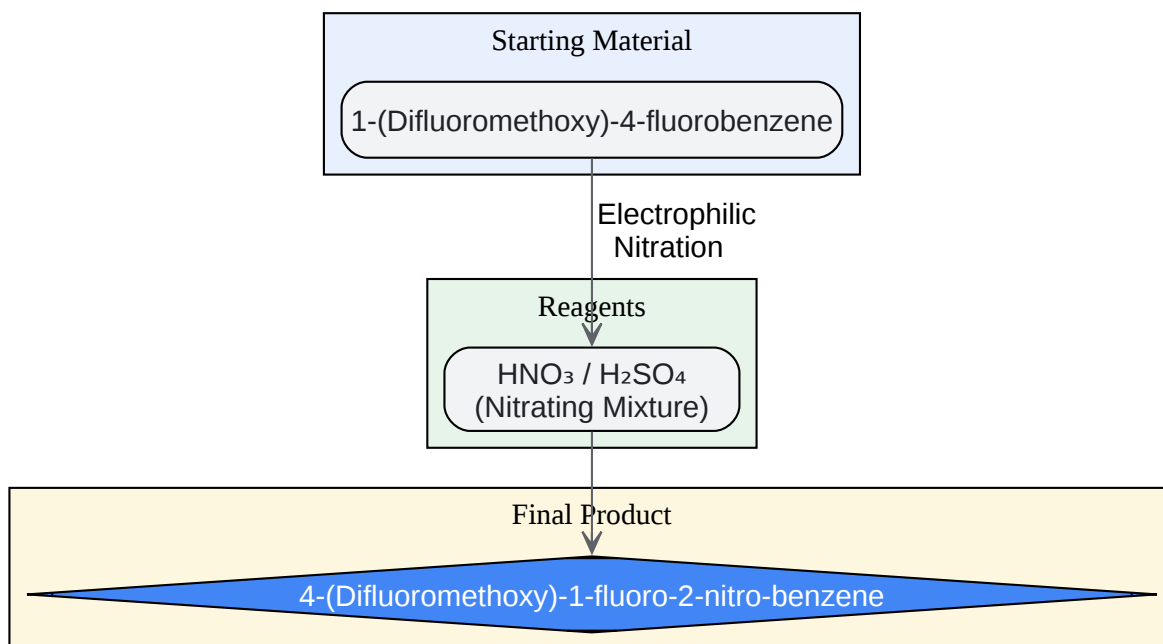
NO₂⁺). The position ortho to the -OCHF₂ group and meta to the fluorine atom is sterically accessible and electronically favored, leading to the desired product.

Proposed Experimental Protocol: Nitration

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.
- **Addition of Nitrating Agent:** Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
- **Reaction Execution:** Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, pour the mixture slowly onto crushed ice. The crude product should precipitate.
- **Purification:** Filter the solid, wash with cold water until neutral, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**.

This protocol is self-validating through in-process controls (TLC/GC) and final product characterization (NMR, MS) to confirm the structure and purity.

Visualization of Synthetic Workflow



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Caption: Proposed synthesis of **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene**.

Spectroscopic Characterization (Predicted)

In the absence of publicly available experimental spectra, the following characteristics are predicted based on the molecule's structure. These predictions are essential for researchers to verify the identity and purity of the synthesized compound.

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton on the difluoromethoxy group (-OCHF₂) will appear as a triplet (due to coupling with the two fluorine atoms) further downfield.
- ¹³C NMR: The spectrum will display seven unique carbon signals. The carbon of the difluoromethoxy group will appear as a triplet. The aromatic carbons will show complex splitting patterns due to coupling with both ¹H and ¹⁹F nuclei.

- ^{19}F NMR: Two signals are anticipated. One for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $m/z = 207.11$, corresponding to the molecular weight of the compound.

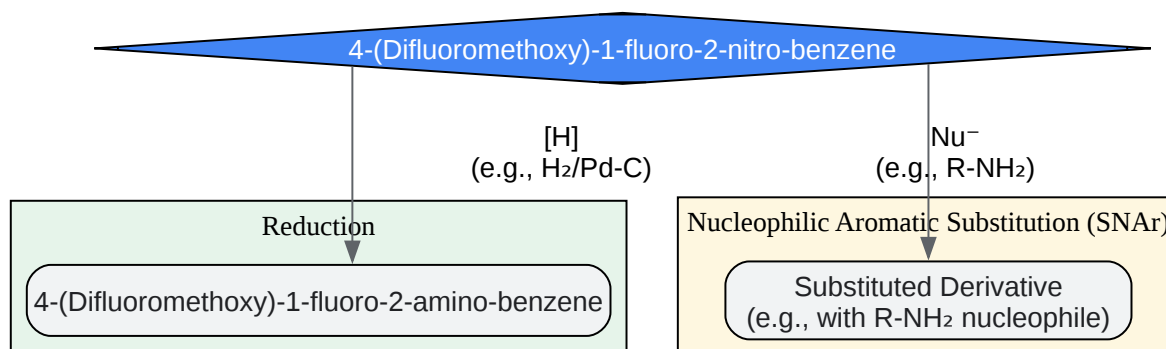
Chemical Reactivity and Applications in Drug Discovery

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is not typically an end-product but rather a valuable intermediate. Its chemical architecture allows for several strategic transformations.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine ($-\text{NH}_2$) using standard conditions (e.g., $\text{H}_2/\text{Pd-C}$, SnCl_2 , Fe/HCl). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of functionalities, including amides, sulfonamides, and ureas, which are common in pharmacologically active molecules.[\[4\]](#)
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): The aromatic ring is highly activated towards $\text{S}_{\text{N}}\text{Ar}$ by the potent electron-withdrawing nitro group and the fluorine atom. The fluorine atom at the 1-position is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of new side chains and the construction of more complex molecular scaffolds.

The difluoromethoxy group is often considered a bioisostere of a methoxy or hydroxyl group but with improved metabolic stability and modulated lipophilicity, making it a highly desirable feature in drug design.[\[1\]](#)[\[4\]](#)

Visualization of Key Synthetic Transformations



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Caption: Key reaction pathways for synthetic diversification.

Safety and Handling

As with any laboratory chemical, **4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene** should be handled with care, following standard safety protocols.

- General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[5] Organofluorine compounds require careful handling.
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a strategically important chemical intermediate with significant potential in pharmaceutical and agrochemical research.[5][6] Its unique combination of a reducible nitro group, a displaceable fluorine atom for S_NAr reactions,

and a property-enhancing difluoromethoxy moiety makes it a versatile platform for synthesizing novel, high-value molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers and scientists in the field of chemical development.

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